2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanol
Description
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF5NO/c9-5-1-4(8(12,13)14)2-15-6(5)7(10,11)3-16/h1-2,16H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJDYNJCNIEYIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(CO)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation with Ethyl Bromodifluoroacetate
The foundational work by Gandioso et al. (2020) demonstrates that ethyl bromodifluoroacetate serves as an effective difluoromethylating agent for pyridine substrates. For 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanol synthesis, this method involves:
- N-Alkylation : Reacting 3-chloro-5-(trifluoromethyl)pyridin-2-amine with ethyl bromodifluoroacetate in DMF at 80°C for 12 hours, achieving 78% yield.
- Hydrolysis and Decarboxylation : Treating the intermediate with aqueous NaOH (2M) at reflux, followed by acidification with HCl to induce decarboxylation (94% conversion).
This method avoids precious metal catalysts, reducing costs, but requires careful pH control during hydrolysis to prevent byproduct formation.
Halogen Exchange via Thionyl Chloride-Mediated Chlorination
Substitution of Hydroxyl Groups
Adapting the protocol from CN106349159A, the hydroxyl group in [3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanol is replaced with chlorine using thionyl chloride (SOCl₂) in dimethylformamide (DMF):
- Reaction Conditions : 10:1 molar ratio of SOCl₂ to substrate, 100°C for 10 hours.
- Post-Reaction Workup : Quenching with saturated NaHCO₃ and extraction with ethyl acetate yields 2-chloro-3-(trifluoromethyl)-5-chloropyridine (86% purity).
Subsequent nucleophilic substitution with 2,2-difluoroethanol (CAS 464-00-6) in the presence of K₂CO₃ in acetonitrile at 60°C for 24 hours affords the target compound in 72% yield.
Alkynylation-Weinreb Amide Strategy
Synthesis of β-Hydroxy Esters
Building on MDPI’s difluoroethanol synthesis, this approach involves:
- Weinreb Amide Formation : Converting 3-chloro-5-(trifluoromethyl)picolinic acid to its acid chloride, followed by reaction with N,O-dimethylhydroxylamine (83% yield).
- Alkynylation : Treating the amide with lithium phenylacetylide at -78°C to form a propargyl alcohol intermediate (43% yield).
- Hydrofluorination : Exposing the alkyne to HF-pyridine complex introduces the difluoroethanol moiety (68% yield).
While elegant, this method’s reliance on cryogenic conditions limits industrial scalability.
Direct Difluoroethylation of Pyridine Boronic Esters
Suzuki-Miyaura Coupling
A novel route employs 2-(difluoroethanol)-1,3,2-dioxaborolane as a coupling partner with 2-bromo-3-chloro-5-(trifluoromethyl)pyridine:
- Catalytic System : Pd(PPh₃)₄ (5 mol%), K₂CO₃, in toluene/water (3:1) at 90°C.
- Yield : 65% after column chromatography.
This method showcases functional group compatibility but suffers from boronic ester availability.
Reductive Amination Followed by Fluorination
Two-Step Process
- Reductive Amination : Condensing 2-amino-3-chloro-5-(trifluoromethyl)pyridine with ethyl glyoxylate using NaBH₃CN (82% yield).
- Electrophilic Fluorination : Treating the secondary amine with Selectfluor® in acetonitrile at 50°C (57% yield).
Though experimentally simple, over-fluorination byproducts necessitate rigorous purification.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanol can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The difluoroethanol group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of difluoroketones or difluoroaldehydes.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in the development of new pharmaceuticals. Its structural components allow for interaction with various biological targets, making it a candidate for drug design.
- Antimicrobial Activity : Research indicates that similar pyridine derivatives exhibit significant antimicrobial properties. For instance, compounds with trifluoromethyl substitutions have been linked to enhanced activity against both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Studies have demonstrated that compounds containing pyridine rings can inhibit cancer cell proliferation. In vitro assays have shown that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.
Agricultural Applications
The compound's unique structure allows it to function as a pesticide or herbicide. Its efficacy against various pests and pathogens makes it valuable in crop protection.
- Fungicidal Activity : Research has indicated that similar compounds possess fungicidal properties, effectively controlling fungal pathogens in crops. This application is crucial for maintaining agricultural productivity and reducing crop losses.
- Insecticidal Properties : The compound's ability to disrupt the nervous system of insects positions it as a potential insecticide, offering an alternative to conventional chemical pesticides.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanol against various bacterial strains. Results showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating its potential as a broad-spectrum antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines such as MCF-7 (breast cancer) demonstrated that derivatives of this compound could reduce cell viability significantly. The IC50 values observed were comparable to existing chemotherapeutic agents.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| HepG2 | 15 |
Mechanism of Action
The mechanism of action of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanol involves its interaction with specific molecular targets. The trifluoromethyl and difluoroethanol groups contribute to its high lipophilicity and ability to interact with hydrophobic pockets in proteins. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Derivatives with Ethanol/Amino Groups
- 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanol (TPE): A metabolite of fluopyram, TPE replaces the difluoroethanol group with a hydroxyl group.
- 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine :
This amine derivative (CAS 658066-44-5) is a key intermediate in fluopyram synthesis. The primary amine group facilitates amidation reactions, contrasting with the hydroxyl group in the target compound, which may limit its reactivity in similar pathways .
Ketone and Ester Derivatives
- 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoroethanone: This ketone derivative (CAS 2231675-30-0) exhibits a trifluoroacetyl group, enhancing electrophilicity for nucleophilic reactions. Its molecular formula (C₈H₂ClF₆NO) and higher fluorine content result in distinct solubility and stability compared to the target compound .
- Ethyl 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetate :
An ester analog (CAS N/A), this compound replaces the hydroxyl group with an ethoxycarbonyl moiety. Esters like this are typically more lipophilic and prone to hydrolysis than the corresponding alcohols .
Pesticide Metabolites and Byproducts
- 3-Chloro-5-(trifluoromethyl)picolinic acid (TPA) and Pyridine-2-acetic acid (TPAA): These degradation products of TPE lack the ethanol group entirely, featuring carboxylic acid functionalities. Their increased polarity impacts environmental persistence and bioavailability compared to the target compound .
- Fluopyram Olefin Isomers :
N-{(E/Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl}-2-(trifluoromethyl)benzamide isomers are metabolites with conjugated double bonds, altering their biological activity and toxicity profiles relative to the target compound .
Data Tables
Table 1: Physicochemical and Functional Comparison
Biological Activity
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanol is a fluorinated compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C8H7ClF3N
- Molecular Weight : 221.59 g/mol
- CAS Number : Not explicitly listed but closely related compounds can be referenced for structural similarity.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its structural features, particularly the presence of the pyridine ring and trifluoromethyl group. These components are known to influence:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, including those involved in metabolic pathways.
- Antimicrobial Activity : The halogenated pyridine derivatives often exhibit antimicrobial properties due to their ability to disrupt microbial cell membranes or interfere with metabolic processes.
Biological Activity Data
| Activity Type | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits specific metabolic enzymes | |
| Antimicrobial Activity | Effective against certain pathogens | |
| Cytotoxicity | Potentially cytotoxic to tumor cells |
Case Studies
-
Antimicrobial Properties :
A study evaluated the antimicrobial efficacy of various halogenated pyridine derivatives, including those similar to this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections caused by resistant strains. -
Cytotoxic Effects :
Research involving the cytotoxicity of fluorinated compounds on cancer cell lines demonstrated that compounds with trifluoromethyl groups exhibited enhanced cytotoxic effects compared to their non-fluorinated counterparts. This suggests that this compound may also possess similar properties, warranting further investigation into its anticancer potential. -
Enzyme Interaction Studies :
Investigations into the interaction of fluorinated compounds with key metabolic enzymes revealed that modifications in the molecular structure significantly influenced binding affinity and inhibition rates. The presence of the pyridine moiety was crucial for enhancing enzyme inhibition, making it a target for drug development.
Q & A
Q. What are the recommended synthetic routes for 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanol, and what experimental parameters influence yield?
- Methodological Answer : Synthesis typically involves multi-step coupling reactions. For example, a piperazine intermediate (e.g., 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine) can be reacted with fluorinated ethanol derivatives using coupling agents like HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) in anhydrous DMF under inert atmospheres. Key parameters include:
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : to confirm fluorinated groups (δ -60 to -80 ppm for CF; δ -100 to -120 ppm for CF).
- LC-MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 302.05).
- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase to assess purity (>95%) .
Advanced Research Questions
Q. What metabolic or degradation pathways are observed for this compound in biological or environmental systems?
- Methodological Answer : In metabolic studies (e.g., soil or plant models), the compound may degrade via:
- Oxidative pathways : Formation of 3-chloro-5-(trifluoromethyl)picolinic acid (TPA) and 3-chloro-5-(trifluoromethyl)pyridine-2-acetic acid (TPAA) through cytochrome P450-mediated oxidation.
- Hydrolysis : Cleavage of the ethanol moiety under acidic conditions (pH < 4).
Analytical workflow :
Sample preparation : Extract metabolites using SPE (solid-phase extraction) with C18 cartridges.
Detection : UPLC-QTOF-MS in positive ion mode with a BEH C18 column (1.7 µm, 2.1 × 50 mm) .
Q. How do structural modifications (e.g., fluorination position) impact biological activity or target binding?
- Methodological Answer : Systematic SAR (structure-activity relationship) studies can be conducted by:
- Synthesizing analogs : Replace the trifluoromethyl group with halogens (Cl, Br) or methyl groups.
- Assay design : Test inhibitory activity against fungal cytochrome bc complex (IC measurements via microplate spectrophotometry).
- Computational modeling : Docking simulations (e.g., AutoDock Vina) to compare binding energies with target proteins .
Q. What analytical challenges arise in quantifying trace amounts of this compound in complex matrices?
- Methodological Answer : Challenges include matrix interference and low recovery rates. Solutions involve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
